(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA

VLCFA Elongation Enzyme Specificity ELOVL7

This (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is the precise, enzyme-bound intermediate of the n-6 very-long-chain fatty acid elongation cycle. Unlike the reduced tetracosatetraenoyl-CoA or the n-3 positional isomer, only this β-keto acyl-CoA serves as the cognate substrate for the 3-oxoacyl-CoA reductase HSD17B12 (KAR). Procure the correct isomer to ensure valid kinetic data, accurate inhibitor screening, and reliable chain-length specificity mapping of ELOVL elongases.

Molecular Formula C45H72N7O18P3S
Molecular Weight 1124.1 g/mol
Cat. No. B15600530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Molecular FormulaC45H72N7O18P3S
Molecular Weight1124.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-32,34,38-40,44,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40+,44-/m1/s1
InChIKeyWSALICWLARPULC-GJYKHRJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA for VLCFA Elongation Studies: A Defined Intermediate


(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a very-long-chain (C24) polyunsaturated fatty acyl-CoA with a 3-oxo (β-keto) functional group [1]. It is a transient, enzyme-bound intermediate in the microsomal fatty acid elongation cycle, specifically formed during the conversion of C22:4 (n-6) docosatetraenoyl-CoA to C24:4 (n-6) tetracosatetraenoyl-CoA [2]. Its defined double-bond geometry (all-cis at 9Z,12Z,15Z,18Z) and the presence of the electrophilic β-keto group are critical determinants for substrate recognition by specific elongase complex components, such as the 3-oxoacyl-CoA reductase HSD17B12 (KAR) [3]. This compound is not an end-product but a high-value tool for dissecting the kinetic and regulatory steps within the very-long-chain fatty acid (VLCFA) biosynthesis pathway.

Why (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA is Not Interchangeable with Other VLCFA-CoA Analogs


In VLCFA elongation research, substitution with the wrong acyl-CoA intermediate is a primary source of experimental failure. The elongase system exhibits stringent specificity for chain length, double-bond position, and oxidation state [1]. Using the non-oxidized (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (HMDB0062249) [2] or the omega-3 positional isomer (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA [3] will not recapitulate the activity of the target compound. These analogs cannot engage the 3-oxoacyl-CoA reductase (HSD17B12) active site correctly [4] or enter the subsequent elongation cycles with the same efficiency, leading to misleading kinetic data, misidentified pathway bottlenecks, and invalid conclusions about enzyme substrate specificity. The evidence below quantifies these critical differentiation points.

Quantitative Differentiation of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA from In-Class Comparators


Precise Substrate Chain Length (C24) Defines Engagement with Very-Long-Chain Specific Elongases

The target compound, with a C24 chain, falls outside the reported optimal substrate range for the structurally characterized ELOVL7 elongase. Structural and biochemical data for ELOVL7 indicate a substrate preference for C18-CoA and the ability to accept substrates up to C20 in length [1]. This establishes a clear functional boundary: (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA (C24) is not an efficient substrate for ELOVL7, differentiating it from shorter-chain 3-oxoacyl-CoA intermediates (e.g., C18-C20) that are processed by this enzyme. In contrast, the very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) is active on substrates ranging from C16 to C34 [2], confirming that the target compound is processed by a distinct subset of enzymes within the elongase system.

VLCFA Elongation Enzyme Specificity ELOVL7

Omega-6 (n-6) Double Bond Geometry (9Z,12Z,15Z,18Z) vs. Omega-3 (n-3) Isomer (12Z,15Z,18Z,21Z) Distinguishes Biological Fate

The target compound's specific (9Z,12Z,15Z,18Z) stereochemistry classifies it within the omega-6 (n-6) fatty acid family. This contrasts with the commercially available isomer (12Z,15Z,18Z,21Z)-3-oxotetracosatetraenoyl-CoA [1], which is an omega-3 (n-3) analog. While direct kinetic constants for these specific isomers are not available, established principles of fatty acid enzymology dictate that desaturases and elongases distinguish between omega-6 and omega-3 substrates [2]. These isomers feed into divergent pathways, leading to the synthesis of distinct bioactive lipid mediators (e.g., n-6-derived pro-inflammatory eicosanoids vs. n-3-derived pro-resolving mediators).

Polyunsaturated Fatty Acid Metabolism Isomer Specificity Omega-6 vs Omega-3

The 3-Oxo Functional Group Distinguishes Substrate vs. Product in the Elongation Cycle

The presence of the 3-oxo (β-keto) group in the target compound defines its role as the specific substrate for the second step of the elongation cycle, catalyzed by very-long-chain 3-oxoacyl-CoA reductase (HSD17B12/KAR, EC 1.1.1.330) [1]. In contrast, the fully reduced analog, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (HMDB0062249) [2], is the product of a full elongation cycle and the substrate for the next condensation step with malonyl-CoA [3]. Substituting one for the other in a biochemical assay would measure entirely different enzymatic activities. The 3-oxo-CoA is not commercially available as a pure, characterized standard like its reduced counterpart [2], making its specific procurement a targeted, non-generic research tool.

Fatty Acid Elongation Redox State 3-Ketoacyl-CoA Reductase

High-Value Applications for (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA in VLCFA Metabolism Research


In Vitro Reconstitution of the Complete n-6 Very-Long-Chain Fatty Acid Elongation Cycle

This compound is an essential substrate for reconstituting the second step of the n-6 VLCFA elongation cycle in vitro. As detailed in Section 3 (Evidence Item 3), the 3-oxo group makes it the specific substrate for the very-long-chain 3-oxoacyl-CoA reductase (HSD17B12/KAR, EC 1.1.1.330) [1]. Researchers can use this compound to measure the enzyme's kinetic parameters (Km, kcat) for its cognate substrate and to screen for specific reductase inhibitors. This assay cannot be performed with the reduced tetracosatetraenoyl-CoA analog [2].

Defining the Substrate Specificity Boundaries of ELOVL Elongases

The compound serves as a critical tool for defining the upper limits of chain length accepted by ELOVL elongases. As shown in Section 3 (Evidence Item 1), (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA (C24) exceeds the C20 limit for ELOVL7 activity [3]. By using this compound in parallel with C18-C22 3-oxoacyl-CoA analogs, researchers can precisely map the chain-length specificity of each ELOVL isoform, identifying which elongase(s) are responsible for synthesizing very-long-chain (C24+) polyunsaturated fatty acids.

Investigating the Omega-6 vs. Omega-3 Partitioning of Polyunsaturated VLCFA Synthesis

The (9Z,12Z,15Z,18Z) stereochemistry (Section 3, Evidence Item 2) specifically commits this compound to the omega-6 (n-6) metabolic branch [4]. This makes it a precise tool for studying how cells partition their biosynthetic machinery between the production of n-6 and n-3 VLCFAs. Comparative studies using both the n-6 (9Z,12Z,15Z,18Z) and n-3 (12Z,15Z,18Z,21Z) isomers [5] can reveal differences in enzyme selectivity that dictate the balance of precursors for pro-inflammatory vs. pro-resolving lipid mediators.

Technical Documentation Hub

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